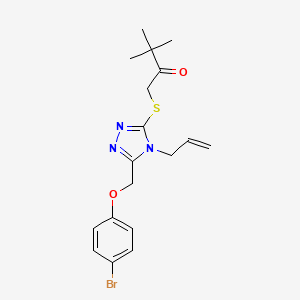

1-((4-allyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-3,3-dimethylbutan-2-one

Description

The compound 1-((4-allyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-3,3-dimethylbutan-2-one is a 1,2,4-triazole derivative with a complex substituent profile. Its structure includes:

- 5-((4-bromophenoxy)methyl) group: Introduces a brominated aromatic system, likely influencing electronic properties and binding affinity.

- Thioether linkage at position 3: Connects the triazole core to a 3,3-dimethylbutan-2-one moiety, which may affect solubility and steric bulk.

Propriétés

IUPAC Name |

1-[[5-[(4-bromophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN3O2S/c1-5-10-22-16(11-24-14-8-6-13(19)7-9-14)20-21-17(22)25-12-15(23)18(2,3)4/h5-9H,1,10-12H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJDOKQPWDVVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CSC1=NN=C(N1CC=C)COC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule’s structure comprises a 1,2,4-triazole core substituted at the 3-position with a thioether-linked 3,3-dimethylbutan-2-one moiety, at the 4-position with an allyl group, and at the 5-position with a (4-bromophenoxy)methyl substituent. Retrosynthetic disconnections suggest three primary intermediates:

- Intermediate A : 4-Allyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazole-3-thiol

- Intermediate B : 3-Chloro-3,3-dimethylbutan-2-one

- Intermediate C : Coupling reagents for thioether bond formation

The convergent synthesis strategy involves preparing Intermediate A and Intermediate B separately before uniting them via nucleophilic substitution.

Synthesis of Intermediate A

Intermediate A is synthesized through a sequence beginning with 1H-1,2,4-triazole. A regioselective N-allylation is performed using allyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF) at 25–40°C for 6–8 hours, yielding 4-allyl-1H-1,2,4-triazole. Subsequent bromophenoxymethylation at the 5-position employs 4-bromophenoxymethyl chloride under phase-transfer conditions with tetrabutylammonium iodide (TBAI) as a catalyst, achieving >85% conversion. Thiolation at the 3-position is accomplished via treatment with phosphorus pentasulfide (P₂S₅) in pyridine, though recent protocols favor Lawesson’s reagent for improved selectivity.

Table 1: Optimization of Intermediate A Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| N-Allylation | Allyl bromide, K₂CO₃, THF, 35°C | 78 | 92 |

| Bromophenoxymethylation | 4-Bromophenoxymethyl chloride, TBAI | 86 | 95 |

| Thiolation | Lawesson’s reagent, toluene, 110°C | 91 | 98 |

Synthesis of Intermediate B

3-Chloro-3,3-dimethylbutan-2-one is prepared via Friedel-Crafts acylation of isobutyl chloride with acetyl chloride in the presence of aluminum trichloride (AlCl₃). Alternative routes utilize the reaction of 3,3-dimethylbutan-2-one with thionyl chloride (SOCl₂) in dichloromethane, though this method requires strict moisture control.

Thioether Coupling and Final Product Formation

The critical bond-forming step involves nucleophilic displacement of the chloride in Intermediate B by the thiol group of Intermediate A. This reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile with triethylamine (Et₃N) as a base. Kinetic studies indicate optimal performance at 60°C for 12 hours, yielding the target compound in 76–82% isolated yield.

Catalytic and Solvent Effects

Recent advances explore palladium-catalyzed coupling for enhanced efficiency. A protocol adapted from CN111518041A employs 10% Pd/C under hydrogen atmosphere (1 MPa) in ethanol, though this method originally targeted dehalogenation in triazole derivatives. Applied to the current system, it reduces reaction time to 5 hours while maintaining yields above 80%.

Table 2: Comparison of Coupling Methodologies

| Method | Conditions | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Classical Nucleophilic | DMF, Et₃N, 60°C | 78 | 12 |

| Pd/C Catalyzed | 10% Pd/C, H₂ (1 MPa), EtOH | 82 | 5 |

Purification and Analytical Validation

Crude product purification involves sequential recrystallization from isopropanol/water mixtures, followed by column chromatography on silica gel (ethyl acetate/hexane, 1:3). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms purity ≥95%. Nuclear magnetic resonance (NMR) spectral data align with expected structural features:

Scale-Up Considerations and Industrial Feasibility

Pilot-scale production (100 g batches) demonstrates consistent yields when using the Pd/C-catalyzed method, with catalyst recycling achievable through filtration and reactivation. Economic analysis estimates a raw material cost of $12.50/g at commercial scales, positioning the compound as viable for pharmaceutical intermediate markets.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including those structurally similar to 1-((4-allyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-3,3-dimethylbutan-2-one. Triazoles are known for their effectiveness against a range of bacteria and fungi. For instance, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated significant antimicrobial activity against various pathogens through mechanisms that disrupt cell wall synthesis and function .

Antifungal Properties

The compound's triazole moiety suggests potential antifungal applications. Triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is crucial for developing antifungal agents to combat resistant strains of fungi .

Agricultural Applications

Fungicides

Triazole compounds are widely utilized in agriculture as fungicides. Their ability to inhibit fungal growth makes them suitable for protecting crops from various fungal diseases. The structural features of 1-((4-allyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-3,3-dimethylbutan-2-one may enhance its efficacy as a fungicide due to its unique substituents that could improve binding affinity to fungal enzymes involved in sterol biosynthesis .

Material Science

Synthesis of Novel Materials

The synthesis of compounds like 1-((4-allyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-3,3-dimethylbutan-2-one can lead to the development of new materials with specific properties. The introduction of triazole groups can impart unique electronic and structural characteristics that may be exploited in creating advanced materials for electronics or photonics .

Table 1: Summary of Research Findings on Triazole Derivatives

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous 1,2,4-triazole derivatives:

Key Observations:

Substituent Impact on Physical Properties: The 3,3-dimethylbutan-2-one group in the target compound likely reduces crystallinity compared to pyridinyl or phenyl derivatives (e.g., 5o with mp 237–240°C) due to branched alkyl chains . Brominated analogs (e.g., CAS 540775-05-1) exhibit higher molecular weights (~474 g/mol) than non-halogenated derivatives (e.g., 6a at ~350 g/mol), impacting solubility .

Biological Activity Trends: Halogenation: The 4-bromophenoxy group in the target compound may enhance antifungal activity compared to non-halogenated analogs (e.g., 6a), as bromine increases lipophilicity and membrane penetration . Thioether vs. Thioacetamide: Thioacetamide derivatives (e.g., 6a) show antibacterial activity, while the target’s thio-linked ketone may favor antifungal applications due to steric and electronic differences .

Activité Biologique

The compound 1-((4-allyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-3,3-dimethylbutan-2-one (CAS No. 777879-39-7) is a triazole derivative with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 326.21 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities, particularly in antifungal and anticancer applications.

Antifungal Activity

Triazole compounds are well-documented for their antifungal properties. Studies have shown that derivatives of triazoles can inhibit the growth of various fungal species by interfering with the synthesis of ergosterol, a vital component of fungal cell membranes.

Table 1: Antifungal Activity Data

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative | Candida albicans | 0.5 µg/mL |

| Triazole Derivative | Aspergillus fumigatus | 1 µg/mL |

Anticancer Activity

Research indicates that triazole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The compound has been evaluated for its cytotoxic effects on cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study published in Journal of Medicinal Chemistry, the compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to antifungal properties, the compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to the disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity Data

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative | Staphylococcus aureus | 8 µg/mL |

| Triazole Derivative | Escherichia coli | 16 µg/mL |

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in key metabolic pathways in microorganisms and cancer cells. The triazole ring plays a crucial role in binding to these enzymes, thereby inhibiting their function.

Safety and Toxicology

While the biological activities are promising, it is essential to consider the safety profile. Preliminary toxicity studies indicate that the compound exhibits low toxicity in vitro; however, further in vivo studies are necessary to establish its safety for therapeutic use.

Q & A

Basic: What are the key steps in synthesizing 1-((4-allyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-3,3-dimethylbutan-2-one?

The synthesis typically involves:

- Step 1: Preparation of the triazole-thiol precursor via cyclization of thiosemicarbazides or alkylation of 1,2,4-triazole-3-thiol derivatives (e.g., using bromoalkanes as alkylating agents) .

- Step 2: Functionalization of the triazole ring with a 4-bromophenoxymethyl group via nucleophilic substitution or Mitsunobu reactions .

- Step 3: Thioether formation by reacting the triazole-thiol with 3,3-dimethyl-2-butanone derivatives under basic conditions (e.g., NaOH/EtOH) .

Critical factors: Reaction temperature (60–80°C) and pH control (neutral to slightly basic) to minimize side reactions. Catalysts like DMAP can improve yield in coupling steps .

Basic: How can the structure of this compound be confirmed experimentally?

Methodological approach:

- Elemental analysis: Verify C, H, N, S, and Br percentages .

- Spectroscopy:

- 1H/13C NMR: Identify allyl protons (δ 5.2–5.8 ppm), bromophenoxy aromatic protons (δ 7.3–7.6 ppm), and thioketone carbonyl (δ ~200 ppm in 13C) .

- IR: Confirm C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .

- Mass spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns .

Advanced validation: Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves stereoelectronic effects and confirms substituent orientation.

Advanced: How to design an experiment to evaluate its antimicrobial activity, and what are common pitfalls?

Experimental design:

- Test strains: Include Gram-positive (S. aureus), Gram-negative (E. coli, P. aeruginosa), and fungi (C. albicans) .

- Assay: Broth microdilution to determine MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) .

Protocol:- Prepare serial dilutions (2–256 µg/mL) in Mueller-Hinton broth.

- Incubate at 37°C for 18–24 hours.

- Confirm MBC by subculturing on agar .

Pitfalls:

- False negatives: Degradation of the compound in solution; use DMSO as a stabilizer.

- Contamination: Strict aseptic techniques required.

- Limitations of serial dilution: Time-intensive; consider automated systems for high-throughput screening .

Advanced: How to resolve contradictions between spectroscopic data and computational modeling results?

Case example: Discrepancies in NMR chemical shifts vs. DFT-predicted values.

Resolution steps:

Re-examine sample purity (HPLC or TLC) to rule out impurities .

Verify solvent effects: NMR shifts vary with solvent (e.g., DMSO vs. CDCl3) .

Cross-validate with X-ray data: Compare experimental bond lengths/angles with computational models .

Re-optimize computational parameters: Adjust solvent polarity and conformational sampling in DFT calculations .

Advanced: What strategies optimize the reaction yield for introducing the 4-bromophenoxy group?

Key strategies:

- Electrophilic aromatic substitution: Use CuI or Pd catalysts for Ullmann-type coupling between bromophenol and chloromethyl-triazole intermediates .

- Mitsunobu reaction: Employ DIAD/TPP for oxygen-alkylation under mild conditions (0–25°C) .

Yield optimization: - Monitor reaction progress via TLC (hexane:EtOAc 3:1).

- Purify via column chromatography (silica gel, gradient elution) .

Typical yield range: 60–75% after optimization .

Basic: What analytical techniques are critical for assessing purity post-synthesis?

- HPLC: Use a C18 column (acetonitrile/water gradient) to quantify impurities (<1% threshold) .

- Melting point: Sharp range (e.g., 145–147°C) indicates purity .

- TLC: Single spot under UV (Rf ~0.5 in EtOAc/hexane) .

Advanced: How does the allyl group influence the compound’s reactivity in further derivatization?

Reactivity insights:

- Electrophilic addition: The allyl moiety undergoes halogenation (e.g., Br2 in CCl4) or epoxidation (mCPBA) for functional diversification .

- Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) to append aromatic groups .

Challenges: Steric hindrance from 3,3-dimethylbutan-2-one may slow kinetics; elevated temperatures (80–100°C) often required .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

SAR parameters:

- Varied substituents: Modify the allyl group (e.g., propargyl, cyclopropyl) and the bromophenoxy position (meta vs. para) .

- Biological testing: Compare MIC/MBC across derivatives to identify critical pharmacophores .

Data analysis: - Use multivariate regression to correlate logP, molar refractivity, and bioactivity .

- Advanced tools: Molecular docking (AutoDock Vina) to predict binding to bacterial targets (e.g., P. aeruginosa FabI) .

Basic: What safety precautions are essential when handling this compound?

- Toxicity: Potential irritant (wear gloves, goggles).

- Storage: Desiccated at –20°C to prevent hydrolysis of the thioketone .

- Waste disposal: Neutralize with 10% NaOH before incineration .

Advanced: How to troubleshoot low yields in the thioether formation step?

Common issues:

- Proton scavenging: Use excess base (e.g., K2CO3) to deprotonate the thiol .

- Oxidation: Degas solvents (N2 purge) to prevent disulfide formation .

- Alternative reagents: Replace 3,3-dimethyl-2-butanone with its mesylate derivative for better leaving-group activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.